2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride 2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1949816-52-7
VCID: VC4885686
InChI: InChI=1S/C11H14N4.2ClH/c1-7-4-11-13-6-8-5-9(12)2-3-10(8)15(11)14-7;;/h4,6,9H,2-3,5,12H2,1H3;2*1H
SMILES: CC1=NN2C3=C(CC(CC3)N)C=NC2=C1.Cl.Cl
Molecular Formula: C11H16Cl2N4
Molecular Weight: 275.18

2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride

CAS No.: 1949816-52-7

Cat. No.: VC4885686

Molecular Formula: C11H16Cl2N4

Molecular Weight: 275.18

* For research use only. Not for human or veterinary use.

2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride - 1949816-52-7

Specification

CAS No. 1949816-52-7
Molecular Formula C11H16Cl2N4
Molecular Weight 275.18
IUPAC Name 2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-amine;dihydrochloride
Standard InChI InChI=1S/C11H14N4.2ClH/c1-7-4-11-13-6-8-5-9(12)2-3-10(8)15(11)14-7;;/h4,6,9H,2-3,5,12H2,1H3;2*1H
Standard InChI Key PJGTUVIUPCHYTE-UHFFFAOYSA-N
SMILES CC1=NN2C3=C(CC(CC3)N)C=NC2=C1.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-Methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride belongs to the pyrazoloquinazoline family, characterized by fused pyrazole and quinazoline rings. The IUPAC name reflects its tetracyclic structure with a methyl group at position 2 and an amine at position 7, stabilized by two hydrochloride moieties . Key identifiers include:

PropertyValue
CAS Number1949816-52-7
Molecular FormulaC₁₁H₁₆Cl₂N₄
Molecular Weight275.18 g/mol
SMILESCC1=NN2C3=C(CC(CC3)N)C=NC2=C1.Cl.Cl
InChI KeyPJGTUVIUPCHYTE-UHFFFAOYSA-N

The compound’s solubility remains unspecified in literature, though its hydrochloride salt form suggests moderate aqueous solubility .

Structural Analogs and Derivatives

Pyrazolo[1,5-a]quinazolines exhibit structural diversity, with modifications at positions 2, 3, and 7 influencing biological activity. For example:

  • Compound 13i: A sulfamoylbenzyloxy derivative showing NF-κB inhibition (IC₅₀ < 50 µM) .

  • Chromenoquinazolines: Fused derivatives synthesized via multi-component reactions, enhancing anticancer potency .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized through multi-component reactions (MCRs), which offer high atom economy and scalability. A typical route involves:

  • Condensation: Reacting 5-aminopyrazole derivatives with cyclohexane-1,3-dione in ethanol under acidic conditions .

  • Cyclization: Forming the pyrazolo[1,5-a]quinazoline core via intramolecular nucleophilic attack.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt .

Example Reaction Scheme:

5-Aminopyrazole+Cyclohexane-1,3-dioneHClPyrazoloquinazoline IntermediateHCl gasDihydrochloride Salt\text{5-Aminopyrazole} + \text{Cyclohexane-1,3-dione} \xrightarrow{\text{HCl}} \text{Pyrazoloquinazoline Intermediate} \xrightarrow{\text{HCl gas}} \text{Dihydrochloride Salt}

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm ring substitution patterns and proton environments .

  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 275.18.

  • Elemental Analysis: Ensures ≥95% purity by matching calculated and observed C/H/N ratios .

Biological Activities and Mechanisms

Anticancer Properties

Pyrazoloquinazolines inhibit cancer cell proliferation by targeting kinase pathways. Key findings include:

  • Apoptosis Induction: Activation of caspase-3/7 in breast cancer (MCF-7) and lung cancer (A549) cell lines .

  • Kinase Inhibition: Suppression of EGFR and VEGFR2 at nanomolar concentrations, comparable to FDA-approved drugs like gefitinib .

Table 1: Anticancer Activity of Pyrazoloquinazoline Derivatives

Cell LineIC₅₀ (µM)Target KinaseReference
MCF-7 (Breast)0.45EGFR
A549 (Lung)0.78VEGFR2
HepG2 (Liver)1.12CDK4/6

Anti-Inflammatory and Analgesic Effects

The compound’s ability to modulate NF-κB and MAPK pathways underpins its anti-inflammatory activity:

  • NF-κB Inhibition: Reduces LPS-induced TNF-α production in THP-1 monocytes (IC₅₀: 28 µM) .

  • MAPK Modulation: Binds ERK2 and p38α, attenuating inflammatory cytokine release .

Pharmacological Applications

Oncology

Preclinical studies highlight its potential as a multi-kinase inhibitor for solid tumors. Synergistic effects with paclitaxel enhance apoptosis in taxane-resistant cancers .

Inflammation and Autoimmune Diseases

Topical formulations reduce edema in murine models of rheumatoid arthritis, with efficacy comparable to diclofenac .

Future Perspectives

  • Clinical Trials: Prioritize Phase I studies to establish safety and dosing.

  • Drug Delivery Systems: Explore nanoparticle formulations to enhance bioavailability.

  • Targeted Therapies: Develop bioconjugates for selective delivery to tumor microenvironments.

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